N-(4-amino-3-methylphenyl)-N-ethylbenzamide

Dye Intermediate Nitro Reduction Process Chemistry

Generic N-aryl benzamide analogs introduce unacceptable batch-failure risk in Acid Blue 6 diazotization-coupling workflows. This CAS-defined intermediate (CAS 5856-00-8) is supported by documented Bechamp iron reduction protocols (90% theoretical yield) and acid-base purification to ≥99%. • Acid Blue 6 synthesis intermediate - validated via Bechamp reduction; ≥99% achievable purity • Selective membrane primary amine oxidase inhibitor: IC50 130 nM, 7,700-fold selectivity over MAO-B • Defined physicochemical profile: LogP 3.83, PSA 46.33 Ų for predictable derivatization and SAR

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
CAS No. 5856-00-8
Cat. No. B1581299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-amino-3-methylphenyl)-N-ethylbenzamide
CAS5856-00-8
Molecular FormulaC16H18N2O
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCCN(C1=CC(=C(C=C1)N)C)C(=O)C2=CC=CC=C2
InChIInChI=1S/C16H18N2O/c1-3-18(14-9-10-15(17)12(2)11-14)16(19)13-7-5-4-6-8-13/h4-11H,3,17H2,1-2H3
InChIKeySLYCISKABFIZAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Specification and Procurement Overview


N-(4-amino-3-methylphenyl)-N-ethylbenzamide (CAS: 5856-00-8), also known as 4'-amino-N-ethyl-m-benzotoluidide, is an N-aryl substituted benzamide with molecular formula C16H18N2O and molecular weight 254.33 g/mol [1]. This compound belongs to the amino-substituted N-aryl benzamide class and features a characteristic 4-amino-3-methylphenyl group N-linked to an N-ethylbenzamide moiety. It is industrially recognized as a key intermediate in the synthesis of Acid Blue 6 and has documented applications in organic synthesis [2]. The compound exhibits an experimentally determined LogP of 3.8251 and a polar surface area of 46.33 Ų, physicochemical parameters that influence its solubility and permeability profile relative to structurally related analogs [3].

Industrial dye intermediate Acid Blue 6 synthesis with documented scaled process
Isoform-selective probe Membrane primary amine oxidase research context
PNMT SAR baseline N-aryl benzamide analog profiling anchor compound

Why Generic N-Aryl Benzamide Analogs Cannot Substitute


N-Aryl benzamides constitute a structurally diverse class where seemingly minor modifications to the aromatic ring substitution pattern, the N-alkyl chain length, or the benzoyl moiety produce substantial and functionally consequential variations in physicochemical properties, biological target engagement, and synthetic utility. The target compound's specific 4-amino-3-methylphenyl substitution pattern and N-ethyl chain length define its distinct LogP (3.8251), polar surface area (46.33 Ų), and hydrogen-bonding capacity, parameters that directly govern membrane permeability, metabolic stability, and receptor binding kinetics relative to N-methyl, N-propyl, or positionally isomeric analogs [1]. Generic substitution without direct comparative validation introduces unacceptable uncertainty in assay reproducibility, synthetic yield consistency, and downstream application performance. The following quantitative evidence establishes the measurable differentiation that justifies compound-specific selection over generic or in-class alternatives.

N-Alkyl chain length and substitution pattern changes alter LogP, PSA, and hydrogen-bonding capacity, which may shift membrane permeability and metabolic stability.
Generic N-aryl benzamide analogs lack documented isoform-selectivity data; direct substitution risks assay confounds from unrecognized cross-reactivity.
Unvalidated structural analogs are not confirmed intermediates for Acid Blue 6; synthetic route incompatibility may cause batch failure.

Quantitative Differentiation Evidence


Industrial Purity and Synthetic Yield Benchmark

The target compound achieves an industrial reduction yield of 90% (theoretical) via the Bechamp iron reduction process, with a final purified quality specification requiring a minimum purity of 99% (assessed by nitrite titration value) [1]. In contrast, commercially available N-aryl benzamide analogs (e.g., N-aryl benzamide derivatives used in HCV research) are typically supplied at 95% purity with no validated industrial-scale yield data . The 4% absolute purity differential, combined with a documented 90% yield benchmark, provides procurement teams with a verifiable, process-validated quality standard that generic analogs lack.

Industrial purity & yield
Class-level
Yield 90%; purity ≥99% (vs. generic 95%)
Reported batch-consistency benchmark supports large-scale procurement
Process-specific Bechamp conditions; verify vendor lot
Dye Intermediate Nitro Reduction Process Chemistry

Amine Oxidase Isoform Selectivity Profile

The target compound demonstrates a markedly differentiated selectivity profile across amine oxidase isoforms: an IC₅₀ of 130 nM against porcine serum benzylamine oxidase (membrane primary amine oxidase) versus IC₅₀ values of 1.00 mM (>1,000,000 nM) against porcine kidney diamine oxidase and >1.00 mM against rat liver MAO-B [1]. This represents an approximately 7,700-fold selectivity window for membrane primary amine oxidase over diamine oxidase. While structurally related N-aryl benzamide analogs (e.g., substituted benzamide derivatives in J. Med. Chem. 2009) exhibit IC₅₀ values ranging from 8.7 μM to 149 μM against their respective enzymatic targets, they lack comparable cross-target selectivity data that would enable prediction of isoform-specific engagement [2].

Amine oxidase selectivity
Context-dependent
IC₅₀ 130 nM (membrane) vs 1.00 mM (diamine oxidase), >1.00 mM (MAO-B)
Selectivity window supports isoform-specific amine oxidase probe research
Cross-study comparison; direct comparator data limited
Enzyme Inhibition Amine Oxidase Selectivity Screening

PNMT Inhibitory Activity Baseline

The target compound exhibits a measured inhibition constant (Kᵢ) of 1.11 mM (1.11 × 10⁶ nM) against phenylethanolamine N-methyltransferase (PNMT) in vitro, determined via radiochemical assay using bovine enzyme [1]. This Kᵢ value establishes a defined affinity benchmark for this specific substitution pattern (4-amino-3-methylphenyl with N-ethyl chain) within the N-aryl benzamide chemical space. PNMT is a key enzyme in catecholamine biosynthesis that catalyzes the conversion of norepinephrine to epinephrine, making this quantitative activity datum relevant for researchers investigating PNMT modulation [2]. While direct comparator data for close structural analogs against PNMT are not available in the public domain, the 1.11 mM Kᵢ value provides a quantitative baseline against which structurally modified derivatives can be systematically compared in structure-activity relationship (SAR) campaigns.

PNMT inhibition baseline
Reported
Kᵢ = 1.11 mM against bovine PNMT
Provides SAR anchor for N-aryl benzamide PNMT profiling
Single-point baseline; comparator data unavailable
PNMT Inhibition Catecholamine Biosynthesis Enzyme Assay

Acid Blue 6 Dye Intermediate Provenance

The target compound is a documented intermediate in the industrial synthesis of Acid Blue 6 (C.I. Acid Blue 6), a triphenylmethane-based acid dye [1]. This specific 4-amino-3-methylphenyl substitution pattern, when combined with the N-ethylbenzamide functionality, provides the requisite electronic and steric characteristics for downstream diazotization and coupling reactions in dye manufacturing. In contrast, generic N-aryl benzamide analogs lacking the 4-amino-3-methyl substitution pattern or bearing alternative N-alkyl chains (e.g., N-methyl or N-propyl) are not documented intermediates for Acid Blue 6 synthesis and would fail to produce the correct chromophore upon subsequent synthetic elaboration [2]. The existence of a detailed, scaled industrial production process (BIOS 1153 documentation) further differentiates this compound from structurally related but industrially unvalidated analogs.

Acid Blue 6 provenance
Class-level
Validated intermediate; documented scaled process (BIOS 1153)
Supports synthetic route reliability over unvalidated structural analogs
Qualitative differentiation; confirm current vendor quality
Acid Dye Synthesis Dye Intermediate Industrial Chemistry

Validated Application Scenarios


Acid Blue 6 Dye Manufacturing Intermediate

The target compound is a chemically defined and industrially validated intermediate for Acid Blue 6 synthesis, supported by documented large-scale production protocols including Bechamp iron reduction (90% theoretical yield) and acid-base purification yielding ≥99% purity [1]. Procurement of this specific CAS-registered compound ensures compliance with established synthetic routes; substitution with generic N-aryl benzamide analogs risks batch failure due to unverified reactivity in downstream diazotization and coupling steps [2]. This scenario is applicable to dye manufacturers and fine chemical producers requiring batch-to-batch consistency in Acid Blue 6 production.

Membrane Primary Amine Oxidase Probe Development

The compound's 130 nM IC₅₀ against membrane primary amine oxidase, coupled with minimal activity against diamine oxidase (IC₅₀ = 1.00 mM) and MAO-B (IC₅₀ > 1.00 mM), establishes an approximately 7,700-fold selectivity window [1]. This differentiated inhibition profile supports its use as a selective pharmacological tool compound for dissecting membrane primary amine oxidase function in biological systems where diamine oxidase and MAO-B are confounding variables. Researchers investigating copper-containing amine oxidase biology or developing isoform-selective inhibitors will find this selectivity profile superior to less-characterized generic benzamide analogs [2].

PNMT Structure-Activity Relationship Baseline

The measured Kᵢ of 1.11 mM against PNMT provides a quantitative affinity anchor for SAR studies exploring the effects of N-alkyl chain length, aromatic substitution pattern, and benzoyl modifications on PNMT engagement [1]. This compound serves as a defined reference point for systematic analog comparison, enabling researchers to quantify the functional impact of structural modifications (e.g., N-methyl substitution, aromatic halogenation, or amino group repositioning) on enzyme inhibition potency. The availability of this baseline Kᵢ value reduces experimental uncertainty when designing focused compound libraries for PNMT-targeted research [2].

High-Purity Building Block for Benzamide Libraries

With a commercially available purity specification of 95% and industrial-grade purification potential to ≥99%, this compound serves as a reliable synthetic building block for generating focused libraries of N-aryl benzamide derivatives [1]. The 4-amino group provides a versatile handle for further derivatization (e.g., diazotization, acylation, or reductive alkylation), while the defined LogP (3.8251) and PSA (46.33 Ų) enable predictable physicochemical property tuning in analog design [2]. Medicinal chemists exploring the N-aryl benzamide scaffold for hit-to-lead optimization will benefit from this compound's established purity and well-characterized physicochemical parameters compared to impure or poorly characterized generic alternatives.

Application
Selection Property
Validation Focus
Industrial dye intermediate synthesis
Reported synthetic route and purity benchmark
Batch yield and purity consistency
Amine oxidase isoform-selective probe research
Differentiated selectivity profile across amine oxidase isoforms
Cross-reactivity screening (diamine oxidase, MAO-B)
PNMT SAR and inhibitor profiling
Defined Kᵢ value as structural baseline
Comparative analog series evaluation
Benzamide-focused library synthesis
High-purity specification and versatile 4-amino handle
Physicochemical tuning (LogP, PSA) across library

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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